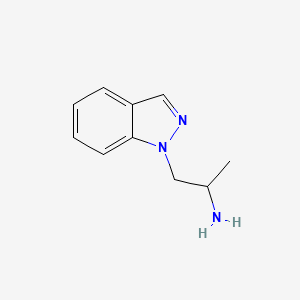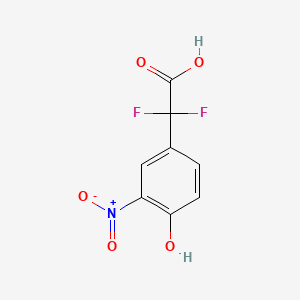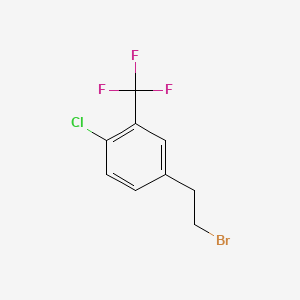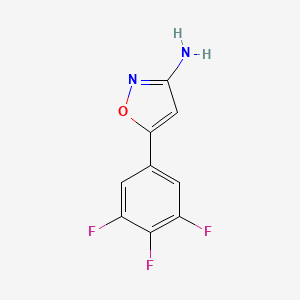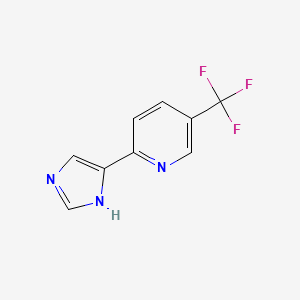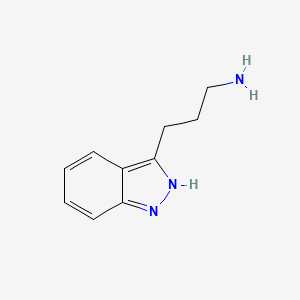
3-(1H-Indazol-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Indazol-3-yl)propan-1-amine is an organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound has a molecular formula of C10H13N3 and a molecular weight of 175.23 g/mol . It is used in various scientific research applications due to its unique chemical properties and biological activities.
準備方法
The synthesis of 3-(1H-Indazol-3-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of indazole with 3-bromopropylamine under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
3-(1H-Indazol-3-yl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as halides, thiols, or amines.
科学的研究の応用
3-(1H-Indazol-3-yl)propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research on this compound focuses on its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1H-Indazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. One of the key targets is the p53/MDM2 pathway, which plays a crucial role in regulating cell cycle and apoptosis. The compound has been shown to inhibit the activity of MDM2, leading to the stabilization and activation of p53, a tumor suppressor protein. This results in the induction of apoptosis in cancer cells .
Additionally, this compound may interact with other molecular targets such as kinases and receptors, modulating various signaling pathways involved in cell proliferation, differentiation, and survival .
類似化合物との比較
3-(1H-Indazol-3-yl)propan-1-amine can be compared with other similar compounds, such as:
1-Ethyl-1H-indazol-3-amine: This compound has a similar indazole core but with an ethyl group at the 1-position instead of a propylamine group.
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: This compound contains a pyrazole ring instead of an indazole ring.
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine: This compound features a pyrazole ring with methyl substitutions.
The uniqueness of this compound lies in its specific indazole structure and the presence of a propylamine group, which confer distinct chemical reactivity and biological activities.
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
3-(2H-indazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H13N3/c11-7-3-6-10-8-4-1-2-5-9(8)12-13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) |
InChIキー |
OIXRZHFZHRSXMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NN=C2C=C1)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13586651.png)

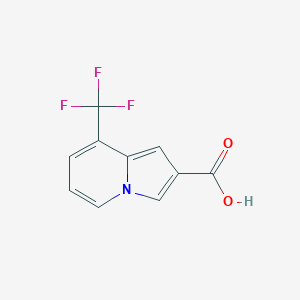
![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13586660.png)
![5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B13586674.png)
![2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13586676.png)
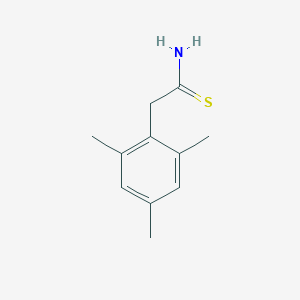
![N-(4-{2-[(4-chloro-3-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13586678.png)
